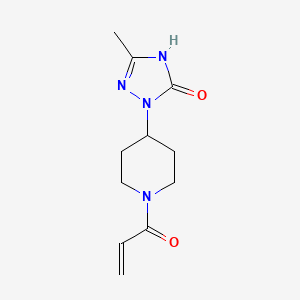
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one, also known as MPTP, is a chemical compound that has gained significant attention in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is widely used as a research tool to study Parkinson's disease, neurodegeneration, and mitochondrial dysfunction.
Wirkmechanismus
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one inhibits mitochondrial complex I, which is a critical component of the electron transport chain. This leads to the generation of reactive oxygen species and mitochondrial dysfunction, which ultimately results in the degeneration of dopaminergic neurons in the substantia nigra. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is metabolized to MPP+ by monoamine oxidase-B, which is then taken up by dopaminergic neurons via the dopamine transporter. MPP+ accumulates in the mitochondria and inhibits complex I, leading to mitochondrial dysfunction and cell death.
Biochemical and Physiological Effects:
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has been shown to induce Parkinson's disease-like symptoms in animal models. These symptoms include tremors, rigidity, and bradykinesia. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one also induces the degeneration of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been shown to induce mitochondrial dysfunction and oxidative stress in various cell types.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent and specific inhibitor of mitochondrial complex I, making it an excellent research tool for studying mitochondrial dysfunction and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models are well-established and widely used in preclinical drug development. However, there are limitations to using 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one in lab experiments. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is highly toxic and requires specialized equipment and expertise for handling. Additionally, 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced Parkinson's disease-like symptoms in animal models do not fully recapitulate the human disease.
Zukünftige Richtungen
There are several future directions for 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one research. One direction is to develop new therapies that target mitochondrial dysfunction and oxidative stress in neurodegenerative diseases. Another direction is to develop new animal models that better recapitulate the human disease. Additionally, there is a need for better understanding of the mechanisms underlying 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one-induced neurodegeneration and the role of mitochondrial dysfunction in other neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one involves the reaction of 1-acetyl-4-(4-methoxyphenyl)piperazine with methylhydrazinecarboxylate. The resulting compound is then reacted with acryloyl chloride to produce 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one. The synthesis of 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a multistep process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is widely used as a research tool to study Parkinson's disease and neurodegeneration. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one is a potent inhibitor of mitochondrial complex I, which leads to the generation of reactive oxygen species and mitochondrial dysfunction. This results in the degeneration of dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animal models. 5-Methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
5-methyl-2-(1-prop-2-enoylpiperidin-4-yl)-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-3-10(16)14-6-4-9(5-7-14)15-11(17)12-8(2)13-15/h3,9H,1,4-7H2,2H3,(H,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYDMOXSFAVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

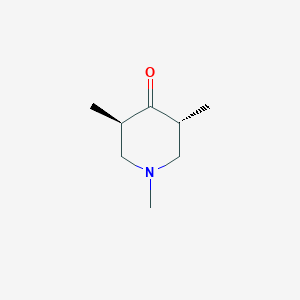
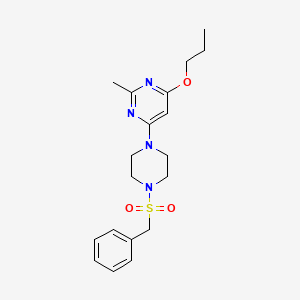
![[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2949671.png)
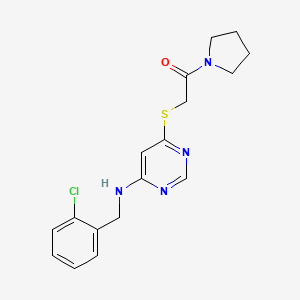
![5-Methyl-3-[2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]cyclohex-2-en-1-one](/img/structure/B2949675.png)
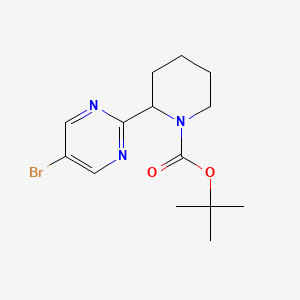
![2-tert-butyl-1-[1-(oxane-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2949677.png)


![1-(3-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2949684.png)
![N-(4-bromophenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2949686.png)
![3-[4-(Aminomethyl)phenyl]-2,2-dimethylpropanoic acid hydrochloride](/img/structure/B2949687.png)

![3-iodo-N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2949689.png)